molecular formula C11H14O4 B12085978 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone CAS No. 3361-17-9

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone

Cat. No.: B12085978
CAS No.: 3361-17-9
M. Wt: 210.23 g/mol
InChI Key: XUCAYUZOQRDJRZ-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is a hydroxyacetophenone derivative featuring an ethanone group at position 1, a hydroxyl group at position 2, and a 2-hydroxypropoxy substituent at position 6 of the aromatic ring. Such properties make it relevant in coordination chemistry, where it can act as a ligand precursor for metal complexes, and in materials science for designing functional polymers or sensors .

For example, 2,6-dihydroxyacetophenone reacts with alkyl halides (e.g., methoxymethyl chloride or propyl iodide) in the presence of potassium carbonate under refluxing acetone .

Properties

CAS No.

3361-17-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-[2-hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O4/c1-7(12)6-15-10-5-3-4-9(14)11(10)8(2)13/h3-5,7,12,14H,6H2,1-2H3

InChI Key

XUCAYUZOQRDJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=C1C(=O)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone typically involves the reaction of 2-hydroxyacetophenone with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form secondary alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethanone group can also participate in covalent bonding with nucleophilic sites on biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone and related compounds:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Melting Point/Physical State Key Applications
1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone 2-hydroxypropoxy Calculated: 226.23 Not reported Ligand precursor, polymers
1-[2-Hydroxy-6-(methoxymethoxy)phenyl]ethanone methoxymethoxy 196.20 Light yellow oil Intermediate for glycosylation
1-(2-Hydroxy-6-propoxyphenyl)ethanone propoxy 194.23 70–71°C Synthetic intermediate
1-[2-Hydroxy-6-(2-propenyloxy)phenyl]ethanone allyloxy (unsaturated) 192.21 Not reported Electroactive materials
1-[2-Hydroxy-6-(trifluoromethyl)phenyl]ethanone trifluoromethyl 204.15 Not reported Fluorinated scaffold for drug design

Key Observations:

  • This enhances solubility in polar solvents and suitability for aqueous-phase reactions .
  • Electronic Properties: Electron-withdrawing groups like trifluoromethyl (in ) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. In contrast, alkoxy groups (e.g., propoxy) are electron-donating, stabilizing the ring for nucleophilic attacks .
  • Applications: Compounds with unsaturated substituents (e.g., allyloxy in ) are precursors for conductive π-conjugated polymers. Pyrrole-containing analogs (e.g., in ) enable coordination chemistry and electrocatalytic applications.

Physicochemical Properties

  • Melting Points: Alkoxy derivatives (e.g., propoxy in ) exhibit higher melting points (70–71°C) compared to oils (e.g., methoxymethoxy in ), reflecting differences in crystallinity influenced by substituent bulk and polarity.
  • Spectroscopic Data:
    • 1H NMR: Methoxymethoxy derivatives show characteristic peaks for –OCH₂O– groups at δ 3.3–3.5 ppm .
    • IR: Hydroxyl stretches appear at 3200–3500 cm⁻¹, while carbonyl (C=O) peaks are near 1680 cm⁻¹ .

Biological Activity

1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone, also known by its CAS number 3361-17-9, is an organic compound characterized by a phenolic structure with multiple hydroxyl groups. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone is C₁₁H₁₄O₄, indicating the presence of two hydroxyl groups and an ethanone functional group. The structural features include:

  • Phenolic ring : Provides stability and potential reactivity.
  • Hydroxypropoxy group : Enhances solubility and may influence biological interactions.

Table 1: Structural Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaKey Features
1-[2-Hydroxy-6-methoxyphenyl]ethanone703-23-1C₉H₁₀O₃Contains methoxy instead of hydroxypropoxy group
1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone61270-14-2C₁₄H₁₈O₄Features a phenoxy group enhancing lipophilicity
1-(2-Hydroxyphenyl)ethanone119-61-9C₈H₈O₂Simpler structure lacking additional substitutions

Antimicrobial Properties

Research indicates that compounds similar to 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone exhibit various biological activities, particularly antimicrobial effects. A study evaluating the compound's efficacy against different bacterial strains showed promising results, suggesting its potential as a therapeutic agent in treating infections.

Antioxidant Activity

The antioxidant capacity of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The presence of hydroxyl groups is believed to contribute significantly to its antioxidant properties by neutralizing free radicals, thereby protecting cellular components from oxidative stress.

The mechanism of action for this compound involves interactions with specific molecular targets, primarily through hydrogen bonding facilitated by its hydroxyl groups. These interactions can modulate various biological pathways, leading to observed effects such as:

  • Inhibition of microbial growth : By disrupting cell wall synthesis or function.
  • Reduction of oxidative stress : Through scavenging reactive oxygen species (ROS).

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties .

Evaluation of Antioxidant Activity

In another investigation, the antioxidant activity was measured using both in vitro assays and in vivo models. The compound demonstrated a substantial ability to reduce lipid peroxidation in rat liver homogenates, indicating its protective role against oxidative damage .

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